4-(2,3-Dichlorophenyl)-1H-indol-5-ol
Description
Properties
Molecular Formula |
C14H9Cl2NO |
|---|---|
Molecular Weight |
278.1 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-3-1-2-9(14(10)16)13-8-6-7-17-11(8)4-5-12(13)18/h1-7,17-18H |
InChI Key |
SJXNWWPVTJARBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC3=C2C=CN3)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,3 Dichlorophenyl 1h Indol 5 Ol and Analogue Development
Strategic Approaches to the Indole (B1671886) Core Synthesis
The formation of the indole nucleus is a foundational step in the synthesis of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol. Various methods, from classical name reactions to modern transition-metal-catalyzed processes, can be adapted for this purpose.
Contemporary Adaptations of Classical Indole Synthesis Routes
Classical methods for indole synthesis remain highly relevant, with modern adaptations improving their scope, efficiency, and functional group tolerance. researchgate.netbyjus.com
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, formed from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comwikipedia.org For the target molecule, a potential precursor would be a (2,3-dichloro-4-hydroxyphenyl)hydrazine derivative. A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary intermediate, expanding the range of accessible starting materials. wikipedia.org
The Leimgruber-Batcho indole synthesis is another powerful method, particularly valued in the pharmaceutical industry for its mild conditions and high yields. wikipedia.orgwikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization to form the indole ring. wikipedia.org This method is advantageous as it allows for the synthesis of indoles unsubstituted at the C2 and C3 positions and can accommodate a wide variety of substituents on the benzene (B151609) ring. clockss.org Recent advancements have focused on developing one-pot procedures to streamline the process, reducing waste and reaction times. journalijar.com
| Classical Synthesis | Key Features & Modern Adaptations | Potential Application for Target Compound |
| Fischer Indole Synthesis | Oldest and widely used method; involves arylhydrazone cyclization under acidic conditions. byjus.comwikipedia.org Buchwald modification uses Pd-catalysis to form hydrazone intermediates. wikipedia.org | Requires a suitably substituted (2,3-dichloro-4-hydroxyphenyl)hydrazine precursor. |
| Leimgruber-Batcho Synthesis | High-yielding, mild conditions, starts from o-nitrotoluenes. wikipedia.org Modern variants include one-pot tandem methodologies. journalijar.com | A substituted 2-nitrotoluene (B74249) bearing the required hydroxyl and future dichlorophenyl (or precursor) groups would be a viable starting material. |
Transition Metal-Catalyzed Coupling Reactions for Indole Construction
Transition metal catalysis has revolutionized indole synthesis, offering novel pathways with high efficiency and selectivity. mdpi.com Palladium-catalyzed reactions are particularly prominent. mdpi.com
The Larock indole synthesis is a versatile heteroannulation reaction that constructs indoles from ortho-iodoanilines and disubstituted alkynes using a palladium catalyst. wikipedia.orgsynarchive.com This reaction is known for its versatility and tolerance of various functional groups. nih.gov For the synthesis of a 4-aryl-5-hydroxyindole, a 2-iodo-5-hydroxyaniline could be coupled with a 2,3-dichlorophenyl-substituted alkyne. The regioselectivity of the alkyne insertion is a critical factor in this approach. ub.edu
Other palladium-catalyzed methods include domino reactions and cyclizations of appropriately substituted anilines. For instance, the oxidative annulation of N-Ts-anilines with styrenes can produce 3-arylindoles. mdpi.com While not directly applicable for a C4-substituted product, these strategies highlight the power of palladium catalysis in forming the indole core through C-C and C-N bond formations.
Novel Methodologies for Pyrrole (B145914) Ring Annulation onto Benzene Derivatives
Convergent strategies that build the pyrrole ring onto a pre-existing, functionalized benzene derivative offer an alternative approach. One such method involves an intramolecular Diels-Alder reaction of a furan-tethered alkynol (IMDAF), which, upon microwave heating, undergoes a cascade of cycloaddition, fragmentation, and aromatization to directly form 5-hydroxy indoles. nih.gov This approach allows for the simultaneous construction of both the benzene and pyrrole moieties of the indole core.
Methods for Introducing Dichlorophenyl Substituents
The introduction of the 2,3-dichlorophenyl group at the C4 position of the indole ring is a key challenge. This is typically achieved after the formation of the indole core or at a late stage in the synthesis.
Palladium-Catalyzed Cross-Coupling Strategies for Arylation
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming aryl-aryl bonds. The functionalization of the indole C4-position has been a subject of intense research. rsc.org
The Suzuki-Miyaura coupling is a premier method for this transformation, reacting an aryl halide (e.g., a 4-bromoindole) with an arylboronic acid (e.g., 2,3-dichlorophenylboronic acid). nih.gov This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. For successful coupling involving indoles, selection of appropriate protecting groups (e.g., Tosyl) and reaction partners is often crucial. acs.org Recent developments have even demonstrated successful double Suzuki-Miyaura couplings on unprotected 5,7-dibromoindoles in water, highlighting the "green" potential of this method. rsc.org
Direct C-H activation/arylation has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials like aryl halides. nih.govacs.org Palladium catalysis can achieve regioselective C4-arylation of the indole nucleus, often guided by a directing group at the C3 or N1 position. researchgate.netresearchgate.netnih.gov For example, a removable pivaloyl or benzoyl directing group at C3 can facilitate the formation of a six-membered palladacycle intermediate, leading to selective arylation at the C4 position with an aryl iodide or even an unactivated arene. acs.orgresearchgate.net
| Coupling Reaction | Description | Application for Target Compound |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an aryl halide with an arylboronic acid. nih.gov | Coupling of a 4-bromo-5-hydroxyindole derivative with 2,3-dichlorophenylboronic acid. |
| Direct C-H Arylation | Pd-catalyzed coupling of an indole C-H bond with an aryl halide or arene, often using a directing group. nih.govacs.org | Direct arylation of a 3-(directing group)-1H-indol-5-ol with a 2,3-dichlorophenyl source. |
Alternative Electrophilic and Nucleophilic Arylation Techniques
While palladium catalysis is dominant, other arylation methods exist. Electrophilic arylation using diaryliodonium salts has been reported for the C6-arylation of indoles, assisted by a directing group on the indole nitrogen. While this targets a different position, it demonstrates the principle of using electrophilic arylating agents in transition-metal-catalyzed C-H functionalization. Further research may adapt such techniques for C4-arylation. Nucleophilic aromatic substitution (SNAr) is generally less applicable for introducing an aryl group onto an electron-rich indole ring unless the indole is activated with strong electron-withdrawing groups, which is not the case for the target structure.
Regioselective Functionalization of the Indole Nucleus
The regioselective functionalization of the indole core is a cornerstone of indole chemistry. While the pyrrole ring (C-2 and C-3 positions) is generally more reactive towards electrophilic substitution, methodologies for the selective functionalization of the benzene ring have been developed, driven by the importance of these substituted indoles in medicinal chemistry and materials science.
Direct functionalization at the C-4 position of the indole ring is notoriously challenging due to the lower intrinsic reactivity of this position compared to C-3, C-2, C-5, and C-7. However, several strategies have been devised to achieve C-4 substitution, particularly arylation.
One of the most powerful techniques involves transition-metal-catalyzed C-H activation. Palladium catalysis, in particular, has been extensively utilized. These methods often employ a directing group on the indole nitrogen or at the C-3 position to steer the metal catalyst to the adjacent C-4 position. For instance, a pivaloyl group at the C-3 position can direct the palladium-catalyzed arylation to the C-4 position. nih.gov This approach offers a convergent route to C-4 substituted indoles. nih.gov
Another strategy involves the use of a transient directing group, such as glycine, in palladium-catalyzed C-4 arylation of indole-3-carbaldehydes. This method is advantageous as it utilizes an inexpensive and readily available directing group. The reaction proceeds with high regioselectivity for the C-4 position and demonstrates good functional group tolerance.
Boron-mediated directed C-H hydroxylation has also been reported as a transition-metal-free strategy to functionalize the C-4 position. By installing a pivaloyl group at the C-3 position, a boron species can be selectively delivered to the C-4 position, which can then be further manipulated. nih.gov
A plausible synthetic route to a 4-aryl-1H-indole could therefore involve the following steps:
Protection of the indole nitrogen (e.g., with a benzyl (B1604629) or tosyl group) to enhance stability and solubility.
Introduction of a directing group at the C-3 position (e.g., a pivaloyl or formyl group).
Palladium-catalyzed C-H arylation at the C-4 position using an appropriate arylating agent (e.g., 2,3-dichlorophenylboronic acid or an aryl halide).
Removal of the directing group from the C-3 position.
Deprotection of the indole nitrogen.
The choice of protecting and directing groups is crucial and must be compatible with the reaction conditions of the subsequent steps.
The introduction of a hydroxyl group at the C-5 position of the indole ring is a key transformation in the synthesis of many biologically active compounds, including serotonin. Several methods are available for this purpose.
The Nenitzescu indole synthesis is a classical and widely used method for the direct construction of 5-hydroxyindole (B134679) derivatives. wikipedia.org This reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-enaminone (e.g., ethyl β-aminocrotonate). wikipedia.org The regiochemistry of the final product is influenced by the substituents on the benzoquinone. wikipedia.org To synthesize a 4-aryl-5-hydroxyindole via this method, one would ideally start with a 2-aryl-1,4-benzoquinone. However, the synthesis of such starting materials can be complex.
An alternative approach is the direct hydroxylation of a pre-formed indole. This can be challenging due to the potential for oxidation of the electron-rich indole ring. However, directed C-H hydroxylation methods have been developed. For instance, a directing group on the indole nitrogen can be used to direct a metal catalyst to the C-5 position for subsequent hydroxylation.
For the synthesis of this compound, a strategy could involve starting with a 5-methoxyindole (B15748) derivative, which is commercially available or readily synthesized. The methoxy (B1213986) group can serve as a protected form of the hydroxyl group and can be deprotected in a later step. The C-4 arylation would then be performed on this 5-methoxyindole substrate.
Formation and Manipulation of the 5-Hydroxyl Group
The 5-hydroxyl group, once introduced, may require protection during subsequent synthetic transformations to prevent unwanted side reactions. A variety of protecting groups for phenols are available, and their choice depends on the specific reaction conditions to be employed.
Common protecting groups for the 5-hydroxyl group of indole include:
Methyl (Me): Introduced via methylation (e.g., with dimethyl sulfate (B86663) or methyl iodide). It is a robust protecting group, typically removed with strong acids like HBr or BBr₃.
Benzyl (Bn): Introduced using benzyl bromide or chloride. It can be removed by hydrogenolysis, which is a mild method compatible with many other functional groups.
Silyl (B83357) ethers (e.g., TBDMS, TIPS): These are introduced by reacting the hydroxyl group with the corresponding silyl chloride. They are typically removed under acidic conditions or with a fluoride (B91410) source like TBAF.
The choice of protecting group is critical. For instance, if a subsequent step involves a palladium-catalyzed reaction, a protecting group that is stable under these conditions must be chosen.
The manipulation of the 5-hydroxyl group can also be a key step in the development of analogues. For example, it can be converted to an ether or an ester to explore the structure-activity relationship of the target compound.
Table 1: Common Protecting Groups for the 5-Hydroxyl Group of Indoles
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
|---|---|---|---|
| Methyl | Me | CH₃I, K₂CO₃ | BBr₃, HBr |
| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C |
Advanced Synthetic Transformations and Challenges
The development of more efficient and sophisticated synthetic methods is crucial for the preparation of complex indole analogues. This includes the control of stereochemistry and the implementation of environmentally friendly processes.
If the target indole analogue possesses a chiral center, its enantioselective synthesis is of paramount importance, as the biological activity of enantiomers can differ significantly. For 4-arylindoles, atropisomerism can arise if there is restricted rotation around the C-N or C-C bond connecting the aryl group to the indole.
The enantioselective synthesis of chiral indoles can be achieved through various strategies, including:
Chiral catalysts: Transition metal catalysts bearing chiral ligands can be used to induce enantioselectivity in C-H activation or cross-coupling reactions.
Chiral auxiliaries: A chiral auxiliary can be attached to the indole substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
Resolution: A racemic mixture of the final product can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of enantioselective methods for the synthesis of C-4 arylated indoles is an active area of research.
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of indole synthesis, this can involve:
Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂.
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. This includes the use of recyclable catalysts.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy efficiency: Using milder reaction conditions (e.g., lower temperatures and pressures) to reduce energy consumption.
Microwave-assisted organic synthesis is one technique that aligns with green chemistry principles, as it can significantly reduce reaction times and often leads to higher yields with fewer byproducts. For indole synthesis, microwave irradiation has been successfully applied to various reactions, including Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Serotonin |
| 2,3-dichlorophenylboronic acid |
Pre Clinical Pharmacological Investigations of 4 2,3 Dichlorophenyl 1h Indol 5 Ol Analogues
In Vitro Biological Activity Spectrum of Indole (B1671886) Derivatives
Indole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. This has made them a focal point in the development of novel anticancer agents. tandfonline.com Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. semanticscholar.orgtandfonline.com
One study highlighted a series of indole-aryl amide derivatives, with compound 5 showing noteworthy selectivity towards the HT29 human colon cancer cell line. semanticscholar.orgtandfonline.com Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in these cells. semanticscholar.orgtandfonline.com Another group of newly synthesized pyrazolinyl-indole derivatives also exhibited potent cytotoxic effects. Specifically, compounds HD02, HD05, and HD12 showed significant growth inhibition against various cancer cell lines in the National Cancer Institute (NCI) panel. preprints.org
In the context of breast cancer, certain indole-based arylsulfonylhydrazides have been evaluated. Compound 5f, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, displayed promising inhibition of both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.gov Importantly, this compound was found to be non-toxic to non-cancerous HEK 293 cells, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, some indole derivatives have been investigated as dual inhibitors of key signaling proteins involved in cancer progression. For instance, novel indole derivatives have been synthesized as dual EGFR/SRC kinase inhibitors. ingentaconnect.com Compound 16 from this series showed strong cytotoxicity against lung and prostate cancer cells while exhibiting low toxicity to normal cells. ingentaconnect.com Mechanistic studies on prostate cancer cell lines treated with compound 16 revealed a significant increase in the levels of apoptosis markers such as caspase-3, caspase-8, and Bax, along with a decrease in the anti-apoptotic protein Bcl-2. ingentaconnect.com
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| Indole-aryl amide (Compound 5) | HT29 (Colon) | Not specified | G1 phase cell cycle arrest, Apoptosis induction |
| Pyrazolinyl-Indole (HD05) | Various NCI panel cell lines | Not specified | Growth inhibition |
| Indole-based arylsulfonylhydrazide (5f) | MCF-7 (Breast) | 13.2 µM | Selective proliferation inhibition |
| Indole-based arylsulfonylhydrazide (5f) | MDA-MB-468 (Breast) | 8.2 µM | Selective proliferation inhibition |
| Dual EGFR/SRC Kinase Inhibitor (Compound 16) | Lung and Prostate cancer cells | Not specified | Induction of apoptosis (increased caspase-3, -8, Bax; decreased Bcl-2) |
The versatility of the indole scaffold extends to the realm of antimicrobial agents, with various derivatives exhibiting potent activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria. mdpi.com
Antibacterial and Antifungal Activities:
A study investigating new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties found a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. mdpi.com Notably, the indole-triazole derivative, compound 3d, emerged as a promising lead compound, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. mdpi.com The study also highlighted that many of the tested indole derivatives showed excellent antifungal activities against C. krusei and moderate activities against Candida albicans. mdpi.com
Another research effort focused on indole-acrylonitrile derivatives. researchgate.net Among the synthesized compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) demonstrated the most potent antimicrobial activity, suggesting its potential as a lead structure for the development of new antimicrobial agents. researchgate.net In a different series, indole-hydrazone derivatives were evaluated, with compound 8 showing more potent activity against MRSA than the control drug ampicillin, exhibiting an MIC value of 6.25 μg/ml. nih.gov
Antimycobacterial Activity:
Indole derivatives have also shown significant promise as antimycobacterial agents. In one study, a series of 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones were synthesized and evaluated for their activity against Mycobacterium. ingentaconnect.com Compounds 3d (R = propyl) and 3q (R = 4-nitrobenzyl) were identified as among the most potent and selective derivatives, with IC50 values of 0.9 and 1.9 μg/mL, respectively. ingentaconnect.com
Another study focused on amphiphilic indole derivatives, revealing that their antimycobacterial activity was strongly linked to their cationic amphiphilic character. tandfonline.com These compounds demonstrated potent activity against M. bovis BCG and M. tuberculosis H37Rv, with MIC50 values in the low micromolar range. tandfonline.com Furthermore, a series of 3-phenyl-1H-indoles were synthesized and showed activity against a drug-susceptible M. tuberculosis strain, with the most promising compounds also being active against multidrug-resistant strains. nih.gov
| Compound/Derivative Class | Microorganism | Activity (MIC/IC50) |
|---|---|---|
| Indole-triazole (Compound 3d) | MRSA | 6.25 µg/mL (MIC) |
| Indole-triazole (Compound 3d) | Candida krusei | 3.125 µg/mL (MIC) |
| Indole-acrylonitrile (2x) | Gram-positive and Gram-negative bacteria, Candida albicans | Potent activity (details not specified) |
| Indole-hydrazone (Compound 8) | MRSA | 6.25 µg/mL (MIC) |
| 1-substituted indole-3-carboxaldehyde thiosemicarbazone (3d) | Mycobacterium | 0.9 µg/mL (IC50) |
| 1-substituted indole-3-carboxaldehyde thiosemicarbazone (3q) | Mycobacterium | 1.9 µg/mL (IC50) |
| Amphiphilic Indole Derivatives | M. tuberculosis H37Rv | 1.2–5.3 μM (MIC50) |
Indole derivatives have been extensively investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways. A significant body of research points to their inhibitory effects on nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX) enzymes. nih.govnih.gov
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. nih.gov Studies have shown that indole compounds can effectively suppress NF-κB activation. ingentaconnect.comnih.gov For instance, 3-(2-Bromoethyl)-indole (BEI-9) was identified as a potent inhibitor of the NF-κB signaling pathway at submicromolar concentrations. ingentaconnect.comnih.gov Indole-3-carbinol (I3C), a natural indole derivative, has also been shown to suppress NF-κB activation induced by various inflammatory stimuli. acs.org This inhibition was correlated with the suppression of IκBα kinase (IKK) activity, which is crucial for NF-κB activation. acs.org
Inhibition of COX-2 is another important mechanism for anti-inflammatory action. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. mdpi.com Several compounds in this series showed significant anti-inflammatory effects, with compound S3 selectively inhibiting COX-2 expression. mdpi.com Similarly, novel N-methylsulfonyl-indole derivatives have been designed as dual COX-2/5-LOX inhibitors, demonstrating the potential for broader anti-inflammatory activity with a potentially improved safety profile. google.comnih.gov
The lipoxygenase (LOX) pathway is also a critical target in inflammation. Indole derivatives have been explored as LOX inhibitors. google.com For example, certain indoleacetic acid and indolebutyric acid derivatives have been shown to inhibit LOX with IC50 values in the micromolar range. google.com
| Compound/Derivative Class | Target/Pathway | Activity |
|---|---|---|
| 3-(2-Bromoethyl)-indole (BEI-9) | NF-κB | Inhibition at submicromolar concentrations |
| Indole-3-carbinol (I3C) | NF-κB, IKK | Suppression of activation |
| Acetohydrazide derivative (S3) | COX-2 | Selective inhibition of expression |
| N-methylsulfonyl-indole derivatives | COX-2/5-LOX | Dual inhibition |
| Indoleacetic acid derivatives | LOX | IC50 in micromolar range |
Indole derivatives have emerged as promising candidates for the development of neuroprotective agents, with a significant focus on their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their dysregulation is implicated in various neurodegenerative disorders. semanticscholar.org
A study on a series of indole and benzofuran (B130515) derivatives found that they were generally selective MAO-B inhibitors, with Ki values in the nanomolar to micromolar range. semanticscholar.org The most potent of these, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, exhibited a Ki value of 0.03 µM for MAO-B and was 99-fold more selective for this isoform over MAO-A. semanticscholar.org Similarly, indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B, with some compounds demonstrating subnanomolar potency. nih.gov
The neuroprotective effects of indole derivatives are not limited to MAO inhibition. A series of synthetic indole–phenolic compounds were shown to possess multifunctional neuroprotective properties, including metal-chelating and antioxidant activities. nih.gov These compounds were effective in countering reactive oxygen species (ROS) and promoting the disaggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. nih.gov Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), have also been shown to exhibit neuroprotective effects by activating antioxidant defense mechanisms and mimicking the activity of brain-derived neurotrophic factor (BDNF). preprints.org
Furthermore, the indole derivative NC009-1 has been shown to alleviate neuroinflammation and oxidative stress in cellular and animal models of Parkinson's disease. google.comnih.gov This compound reduced the production of pro-inflammatory cytokines and suppressed inflammasome activation in microglia. nih.gov
| Compound/Derivative Class | Target/Mechanism | Activity |
|---|---|---|
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM |
| Indole-5-carboxamides | MAO-B | Subnanomolar potency |
| Indole–phenolic compounds | Antioxidant, Amyloid-β disaggregation | Increased cell viability, reduced ROS |
| Indole-3-carbinol (I3C)/Diindolylmethane (DIM) | Antioxidant defense, BDNF mimetic | Neuroprotective effects |
| NC009-1 | Anti-inflammatory, Antioxidant | Reduced pro-inflammatory cytokines |
The indole scaffold is a key component in several antiviral drugs and clinical candidates, demonstrating a broad range of antiviral activities. semanticscholar.org One of the well-studied mechanisms is the inhibition of viral entry and fusion, particularly in the context of the Human Immunodeficiency Virus (HIV). tandfonline.compreprints.org
A series of indole-based compounds have been developed as small molecule fusion inhibitors that target the gp41 glycoprotein (B1211001) of HIV-1. preprints.org These compounds bind to a hydrophobic pocket on gp41, disrupting the conformational changes necessary for the fusion of the viral and cellular membranes. tandfonline.compreprints.org The most active compounds in these series have been shown to inhibit cell-cell fusion and viral replication at sub-micromolar concentrations. preprints.org
Beyond HIV, indole derivatives have shown efficacy against a variety of other viruses. Arbidol (umifenovir), a functionalized indole derivative, is a broad-spectrum antiviral agent that inhibits the entry and membrane fusion of several viruses, including influenza A and B, respiratory syncytial virus (RSV), and SARS-CoV. mdpi.com Inspired by Arbidol, a series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and showed strong anti-HCV effects by inhibiting both viral entry and replication. mdpi.com
Indole derivatives have also been investigated as inhibitors of other viral targets, such as reverse transcriptase and integrase in HIV. mdpi.com For instance, certain chiral indole-based trifluoropropanoates have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with the R-isomer of one compound showing an EC50 value of 19 nM. mdpi.com
More recently, with the emergence of new viral threats, the antiviral potential of indole derivatives continues to be explored. For example, some indole derivatives have been investigated for their activity against tobacco mosaic virus (TMV), with one compound, W20, showing significant curative and protective activities. ingentaconnect.com
| Compound/Derivative Class | Virus | Mechanism of Action | Activity (EC50/IC50) |
|---|---|---|---|
| Indole-based gp41 inhibitors | HIV-1 | Fusion inhibition | Sub-micromolar |
| Arbidol (Umifenovir) | Influenza, RSV, SARS-CoV | Entry and fusion inhibition | Broad-spectrum |
| Ethyl 1H-indole-3-carboxylate derivatives | HCV | Entry and replication inhibition | Strong anti-HCV effects |
| Chiral indole-based trifluoropropanoates (R-isomer) | HIV-1 | Reverse transcriptase inhibition | 19 nM (EC50) |
| Indole-quinoline derivative (W20) | Tobacco Mosaic Virus (TMV) | Not specified | 84.4 µg/mL (curative), 65.7 µg/mL (protective) |
The diverse pharmacological activities of indole derivatives can be attributed to their ability to interact with and modulate a wide array of specific molecular targets. This targeted modulation is a key area of research in the development of novel therapeutics.
Bcl-2 and Mcl-1 Inhibition:
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their inhibition is a promising strategy in cancer therapy. mdpi.comnih.gov A series of indole-based compounds have been designed as Bcl-2 inhibitors, with some exhibiting potent inhibitory activity at sub-micromolar IC50 concentrations against various cancer cell lines. mdpi.comnih.gov For example, compounds U2 and U3 showed potential Bcl-2 inhibition with IC50 values of 1.2 µM and 11.10 µM, respectively. mdpi.comnih.gov Similarly, indole derivatives have been developed as inhibitors of Myeloid cell leukemia-1 (Mcl-1), another anti-apoptotic Bcl-2 family member. nih.govgoogle.com
Histone Deacetylase (HDAC) Inhibition:
HDACs are enzymes that play a critical role in gene expression, and their inhibitors have emerged as a new class of anticancer agents. Several indole-based derivatives have been developed as potent HDAC inhibitors. tandfonline.comnih.govnih.gov One study reported a series of indole-based hydroxamic acid derivatives, with compound 4o showing potent inhibition of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.gov
Tubulin Polymerization Inhibition:
Microtubules are essential components of the cytoskeleton and are a well-established target for anticancer drugs. A variety of indole derivatives have been identified as tubulin polymerization inhibitors. tandfonline.comsemanticscholar.orgnih.govnih.gov These compounds bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
CFTR Modulation:
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel, and its dysfunction leads to cystic fibrosis. Indole derivatives have been investigated as modulators of CFTR activity, with the potential to correct the underlying cellular defect in this disease. google.com
Dopamine (B1211576) Receptor Binding:
Indole derivatives have also been explored as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. mdpi.comnih.gov For example, analogues of the dopamine metabolite 5,6-dihydroxyindole (B162784) have been shown to bind directly to and activate the nuclear receptor Nurr1, a key regulator of dopaminergic neuron development and survival. acs.org
| Compound/Derivative Class | Molecular Target | Activity |
|---|---|---|
| Indole-based Bcl-2 inhibitors (U2) | Bcl-2 | 1.2 µM (IC50) |
| Tricyclic Indoles | Mcl-1 | Potent inhibition (Ki in nM range) |
| Indole-based hydroxamic acid (4o) | HDAC1 | 1.16 nM (IC50) |
| Indole-based hydroxamic acid (4o) | HDAC6 | 2.30 nM (IC50) |
| Various Indole Derivatives | Tubulin Polymerization | Inhibition |
| Indole Derivatives | CFTR | Modulation |
| 5-chloroindole | Nurr1 (Dopamine-related receptor) | Direct binding and activation |
Structure Activity Relationship Sar Studies of 4 2,3 Dichlorophenyl 1h Indol 5 Ol Derivatives
Impact of Substituent Modifications on the Indole (B1671886) Ring System
The indole scaffold serves as a versatile template for chemical modification. Alterations at various positions on the indole ring and its phenyl substituent can dramatically influence how the molecule interacts with its biological target.
The presence and positioning of halogen atoms on the 4-phenyl ring are critical determinants of biological activity. Halogens, being electronegative and capable of forming halogen bonds, can significantly alter the molecule's electronic distribution and binding interactions. The 2,3-dichloro substitution pattern on the core molecule provides a specific electronic and steric profile.
Studies on related 4-aryl compounds demonstrate that both the type and position of the halogen can modulate activity. For instance, in a series of 4-aryl-1H-1,2,3-triazoles, which share the feature of an aryl group attached to a heterocyclic system, electron-withdrawing groups on the aryl moiety were found to be necessary for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase (IDO). nih.gov The specific placement of chloro- and fluoro-substituents on phenyl rings in other heterocyclic compounds has been shown to be crucial for potency and selectivity. nih.govmdpi.com
For the 4-(phenyl)-1H-indol-5-ol scaffold, variations in the dichlorination pattern would likely yield significant differences in biological outcomes.
Table 1: Postulated Impact of Phenyl Ring Halogenation on Biological Activity
| Phenyl Substitution | Expected Impact on Activity | Rationale |
| 2,3-Dichloro (Parent) | Baseline Activity | The ortho- and meta-positioning of chlorine atoms creates a distinct electronic and steric environment influencing the torsion angle between the phenyl and indole rings. |
| 3,4-Dichloro | Potentially Altered Activity/Selectivity | Shifting the chlorine atoms may change the dipole moment and the ability to form key interactions within a target's binding pocket, potentially enhancing or diminishing activity. |
| 2,4-Dichloro | Potentially Altered Activity/Selectivity | This pattern introduces a different steric and electronic profile compared to the 2,3- or 3,4-isomers, which could affect receptor fit and binding energy. |
| Monochloro (e.g., 2-Cl, 3-Cl) | Likely Reduced Potency | A single halogen may not provide the optimal electronic pull or steric bulk required for potent activity, although this can be target-dependent. |
| Trichloro | Potentially Increased or Decreased Activity | Additional halogenation could enhance binding through increased lipophilicity or halogen bonding but may also introduce steric hindrance, preventing optimal binding. |
This highlights the sensitive nature of the halogenation pattern, where precise positioning is key to achieving desired biological effects.
The hydroxyl group at the C-5 position of the indole ring is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature is often essential for anchoring the ligand within the active site of a protein target.
Research on tryptamine (B22526) analogs, such as psilocin, has provided profound insights into the importance of the hydroxyl group's position on the indole ring for receptor activation. nih.gov Studies have shown that a hydroxyl group at the 4th and 5th positions of the indole ring leads to significantly higher agonistic activity at the 5-HT2A receptor compared to when it is located at the 6th or 7th positions. nih.gov This is attributed to its ability to form crucial hydrogen bonds with specific amino acid residues, such as D155 in the 5-HT2A receptor, which stabilizes the ligand-receptor complex. nih.gov
The removal or modification of the C-5 hydroxyl group in 4-(2,3-Dichlorophenyl)-1H-indol-5-ol would be expected to have a profound impact on its biological activity.
Replacement with a Methoxy (B1213986) Group (-OCH₃): This modification removes the hydrogen bond donating capability, leaving only acceptor functionality. This often leads to a significant decrease in potency if a hydrogen bond donation is critical for binding.
Replacement with Hydrogen (Deoxygenation): The complete removal of the oxygen atom would eliminate the potential for hydrogen bonding at this position, which would likely result in a dramatic loss of activity if this interaction is a primary driver of binding affinity.
Replacement with an Amino Group (-NH₂): Introducing a basic amino group would change the electronic properties and hydrogen bonding capacity, potentially leading to a different pharmacological profile. In some N-phenylindole series, 5-aminoindole (B14826) derivatives have been shown to possess high activity. nih.gov
These examples underscore that the C-5 hydroxyl group is not merely a passive substituent but an active participant in molecular recognition, making its presence and orientation vital for potent ligand-target interactions.
Modifications at the indole nitrogen (N-1) and the C-4 position offer additional avenues to modulate the pharmacological profile of the parent compound.
N-1 Position: The indole N-H group can act as a hydrogen bond donor. Alkylation or arylation at this position can influence activity by introducing steric bulk, altering electronic properties, or providing new interaction points. In many indole-based inhibitors, the N-H is crucial for activity. nih.gov However, in some contexts, N-substitution can be beneficial. For example, in a series of protease-activated receptor-4 (PAR-4) antagonists, N-alkylation led to active compounds, although potency was sometimes diminished compared to the N-H parent. nih.gov The introduction of different N-phenyl groups has also been shown to significantly impact the antitubercular activity of indole derivatives. nih.gov
C-4 Position: The C-4 position of the indole ring is adjacent to the bulky 4-phenyl substituent. Functionalization at this position is sterically sensitive and has historically been challenging. rsc.org However, modern synthetic methods have enabled the introduction of various groups at C-4. rsc.org Adding substituents here can influence the orientation of the 4-phenyl ring, introduce new binding interactions, or block undesirable metabolic pathways. The introduction of electron-donating groups like methyl or methoxy at the indole C-4 or C-5 positions has been shown to enhance the efficiency of certain chemical reactions, suggesting an impact on the electronic nature of the ring.
Table 2: Predicted Effects of N-1 and C-4 Substitutions
| Position | Substituent Type | Potential Effect on Activity |
| N-1 | Small Alkyl (e.g., -CH₃) | May decrease activity if N-H hydrogen bonding is critical; could increase metabolic stability. |
| N-1 | Bulky/Aryl Groups | Could introduce new beneficial steric or pi-stacking interactions, or conversely, cause steric clashes. nih.gov |
| C-4 | Small Polar Groups (e.g., -OH, -NH₂) | May form new hydrogen bonds and improve solubility, potentially enhancing activity. |
| C-4 | Halogens (e.g., -F, -Cl) | Can alter local electronics and introduce halogen bonding opportunities. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
QSAR provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com By developing robust QSAR models, it is possible to predict the activity of novel derivatives and gain a deeper understanding of the physicochemical properties that drive potency.
For complex datasets involving indole derivatives, various multivariate statistical methods are employed to build predictive QSAR models.
Multiple Linear Regression (MLR): MLR is a common technique used to establish a linear relationship between a set of molecular descriptors (independent variables) and biological activity (dependent variable). eurjchem.com For indole derivatives with antifungal activity, MLR has been used to create QSAR equations that relate activity to specific quantum and topological descriptors. nih.gov
Principal Component Analysis (PCA): PCA is often used as a data reduction technique before applying MLR. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables (principal components), simplifying model building and interpretation.
Artificial Neural Networks (ANN): ANNs are non-linear modeling tools that can capture more complex relationships between structure and activity that may not be apparent with linear methods like MLR. They are particularly useful when the biological data spans a wide range and the underlying mechanism is complex.
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models based on the steric and electrostatic fields surrounding the aligned molecules. For indole derivatives acting as phosphodiesterase IV inhibitors, CoMFA has been used to create 3D contour maps that visualize regions where steric bulk or electrostatic charge positively or negatively impacts activity. nih.gov
The development of a predictive QSAR model for this compound derivatives would involve calculating a wide range of descriptors for a series of analogs and using these statistical methods to build and validate a robust predictive model. eurjchem.comnih.gov
The success of any QSAR model hinges on the selection of relevant molecular descriptors that encode the structural features responsible for biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a QSAR study on antifungal indole derivatives showed that descriptors related to charge distribution and polarizability were significant. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR models like CoMFA, steric fields are calculated around the molecules to identify regions where bulk is favored or disfavored for optimal activity. nih.gov
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity. It often plays a crucial role in how a drug crosses cell membranes and binds to hydrophobic pockets in receptors.
Topological Descriptors (TIs): These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. TIs have been successfully used to create high-quality predictive models for the anticancer activity of 2-phenylindole (B188600) derivatives. nih.govbenthamscience.com
A hypothetical QSAR model for this compound derivatives might reveal that increased negative electrostatic potential near the C-5 hydroxyl group and specific steric bulk around the dichlorophenyl ring are positively correlated with activity, providing a quantitative roadmap for future drug design.
Conformational and Stereochemical Influences on Activity
The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. In the context of this compound derivatives, conformational and stereochemical properties such as chirality, enantioselectivity, and molecular geometry play a pivotal role in determining their pharmacological activity. These factors dictate the precise fit and orientation of the molecule within the binding site of a target protein, influencing binding affinity and subsequent biological response.
Significance of Chirality and Enantioselectivity in Target Binding
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms, known as enantiomers, can exhibit profoundly different biological activities because biological targets like enzymes and receptors are themselves chiral. This principle of enantioselectivity, where one enantiomer is more potent or has a different effect than the other, is crucial in drug design.
For heterocyclic compounds, including derivatives related to the indole scaffold, the separation and individual testing of enantiomers are vital to understanding their interaction with biological targets. For instance, studies on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which are also heterocyclic structures, have demonstrated the importance of enantiomeric separation in evaluating their inhibitory activity against monoamine oxidases (MAO) A and B. nih.gov The evaluation of racemic mixtures alongside the pure, single enantiomers allows researchers to determine if the biological activity is attributable to one specific enantiomer. nih.gov
The differential activity between enantiomers arises from their distinct spatial arrangements, which allow for optimal or suboptimal interactions with the chiral binding pocket of a target protein. Research into chiral ligands based on imidazolidin-4-one (B167674) derivatives further highlights this principle. The relative configuration of the ligand (e.g., cis vs. trans isomers) was found to determine the stereochemical outcome of the reactions they catalyze, producing different enantiomers of the final product with high selectivity. nih.gov For example, copper(II) complexes with cis-configured ligands yielded major S-enantiomers, while complexes with trans-configured ligands produced major R-enantiomers. nih.gov This illustrates how subtle changes in stereochemistry can dictate molecular recognition and biological outcomes, a principle that is directly applicable to the binding of this compound derivatives to their targets.
| Compound Class | Stereochemical Feature | Observation | Implication for Target Binding |
| Pyrazole Derivatives | C(5)-Chirality | Biological activity against MAO-A and MAO-B was evaluated for both racemic mixtures and single enantiomers. nih.gov | Demonstrates the necessity of resolving enantiomers to identify the specific stereoisomer responsible for the desired pharmacological effect. |
| Imidazolidin-4-one Ligands | cis/trans Isomerism | The ligand's configuration dictates the chirality of the product in asymmetric reactions, with cis and trans isomers yielding opposite enantiomers. nih.gov | Highlights that the precise 3D geometry of a molecule is critical for specific interactions within a chiral binding environment. |
Impact of Molecular Geometry and Linker Variations on Pharmacological Efficacy
The data revealed that all three alternative linkages resulted in compounds with 3 to 4 times less binding affinity for the target's hydrophobic pocket compared to the original 6-6' linked compound. nih.gov This decrease in binding affinity translated directly to a loss of pharmacological efficacy, with the modified compounds being 4 to 20 times less active in cell-cell fusion and viral replication assays. nih.gov These findings underscore the critical importance of maintaining an optimal molecular geometry for effective interaction with the binding site. Even minor alterations in the connection points between key structural motifs can drastically alter the molecule's three-dimensional conformation, disrupting the precise contacts required for potent biological activity.
| Compound Linkage (Indole Rings B-C) | Binding Affinity (Ki, µM) | Cell-Cell Fusion Inhibition (EC50, µM) | HIV-1 Replication Inhibition (EC50, µM) |
| 6-6' (Parent) | 2.6 | 1.1 | 1.4 |
| 5-6' | 8.8 | 4.3 | 28.5 |
| 6-5' | 7.9 | 10.9 | 10.1 |
| 5-5' | 10.3 | 23.5 | 23.5 |
| Data sourced from studies on bis-indole scaffolds as HIV-1 fusion inhibitors. nih.gov |
Computational Chemistry and in Silico Investigations of 4 2,3 Dichlorophenyl 1h Indol 5 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule.
Electronic Structure Analysis and Reactivity Predictions
A DFT study of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, various electronic properties could be calculated. These calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior. For instance, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species.
This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis for Bioactivity Assessment
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting reactivity and potential bioactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, which can be a desirable trait for pharmacologically active compounds.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Role in Chemical Reactions |
|---|---|---|
| HOMO | Data not available | Electron-donating capacity |
| LUMO | Data not available | Electron-accepting capacity |
This table is hypothetical. Actual values would need to be determined through specific DFT calculations.
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor.
Prediction of Binding Affinities and Orientations within Receptor Active Sites
In a typical molecular docking study, the structure of this compound would be computationally "docked" into the active site of a specific protein target. The simulation would generate various possible binding poses and calculate a corresponding binding affinity or docking score for each. This score estimates the strength of the interaction, with lower values often indicating a more favorable binding. Such studies are crucial in the early stages of drug discovery for prioritizing compounds that are likely to be active against a particular biological target.
Identification of Crucial Amino Acid Residues for Ligand Recognition
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues of the protein's active site. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Understanding these specific interactions is vital for structure-based drug design and for optimizing the potency and selectivity of a lead compound.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound, either in a solvent or bound to a protein, would track the movements of its atoms over a period of time, typically nanoseconds to microseconds. This allows for the exploration of the molecule's different possible shapes (conformations) and an assessment of their relative stabilities. When applied to a ligand-protein complex identified through docking, MD simulations can be used to evaluate the stability of the predicted binding pose and to refine the understanding of the intermolecular interactions.
Pre Clinical Pharmacokinetic Pk Analysis of 4 2,3 Dichlorophenyl 1h Indol 5 Ol Analogues
Systemic Exposure and Distribution Characterization
Following administration of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol analogues to preclinical species such as rats or dogs, serial blood samples are collected to characterize the time-dependent plasma concentration profile. These profiles are used to determine key pharmacokinetic parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). nih.govresearchgate.net
For instance, in a study with the indole (B1671886) derivative Indo5 in rats, intravenous injection resulted in a Cmax of 1,565.3 ± 286.2 ng/ml reached at a Tmax of 1 minute. nih.gov In contrast, oral administration led to a much lower Cmax of 54.7 ± 10.4 ng/ml with a Tmax of 2.0 ± 0.48 hours, indicating slower absorption from the gastrointestinal tract. nih.gov Generally, many orally administered kinase inhibitors reach Cmax relatively quickly, with Tmax values often ranging between 0.5 to 4 hours across preclinical species. researchgate.net
| Compound | Administration Route | Species | Cmax (ng/mL) | Tmax (h) | Source |
|---|---|---|---|---|---|
| Indo5 | Intravenous | Rat | 1,565.3 ± 286.2 | 0.017 (1 min) | nih.gov |
| Indo5 | Oral | Rat | 54.7 ± 10.4 | 2.0 ± 0.48 | nih.gov |
Understanding how a compound distributes throughout the body is crucial. Tissue distribution studies involve administering the compound to animals, and at specific time points, measuring its concentration in various organs. nih.gov
For the indole-based inhibitor Indo5, following intravenous injection in rats, the compound distributed most highly in the liver. nih.gov The rank order of concentrations in various tissues was found to be: Liver > Kidney ≈ Heart > Lung ≈ Large Intestine ≈ Small Intestine ≈ Stomach > Spleen > Brain ≈ Testes. nih.gov This pattern suggests extensive distribution into well-perfused organs.
A key aspect of tissue distribution for neurologically targeted or non-targeted drugs is permeability across the blood-brain barrier (BBB). The low concentration of Indo5 found in the brain indicates that it could not effectively cross the BBB. nih.gov Similarly, low levels in the testes suggest it does not penetrate the blood-testes barrier. nih.gov However, other indole derivatives have shown the potential to penetrate the BBB, indicating that this property is highly structure-dependent. nih.govmdpi.comsemanticscholar.org
In Vitro and In Vivo Metabolic Fate Investigations (e.g., S9 Enzyme Metabolism, Metabolite Identification)
Investigating the metabolic fate of this compound analogues is necessary to understand their clearance mechanisms and to identify potentially active or toxic metabolites.
In Vitro Studies: These studies often utilize subcellular fractions from the liver, such as microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes. semanticscholar.org The S9 fraction contains both microsomal (Phase I, e.g., cytochrome P450s) and cytosolic (Phase II, e.g., sulfotransferases) enzymes. nih.govnih.gov By incubating the compound with liver S9 fractions and necessary cofactors (like NADPH for P450s), the rate of metabolism and the profile of metabolites can be determined. nih.gov For indole-based compounds, a primary metabolic pathway involves oxidation (hydroxylation) of the indole ring, often at the 3-position, to form an indoxyl intermediate. nih.govgazi.edu.tr This reaction is frequently catalyzed by cytochrome P450 enzymes, particularly CYP2E1. gazi.edu.trresearchgate.net
In Vivo Studies: In vivo studies confirm the metabolic pathways observed in vitro. Following drug administration to animals, metabolites are identified in plasma, urine, and feces. The indole moiety, once hydroxylated in the liver to indoxyl, can be further conjugated with a sulfate (B86663) group by sulfotransferase enzymes to form indoxyl sulfate, which is then released into circulation for elimination. researchgate.netnih.gov
Elimination Pathways and Excretion Profile
Elimination describes the irreversible removal of a drug from the body, occurring through metabolism and excretion. For many kinase inhibitors, metabolism by hepatic CYP enzymes (primarily CYP3A4 for many TKIs) is the main route of elimination. nih.govmdpi.com
The resulting metabolites, which are typically more water-soluble than the parent drug, are then excreted from the body. The primary excretion routes are via the kidneys into urine or via the liver into bile and subsequently feces. researchgate.net For indole derivatives, the metabolite indoxyl sulfate is a known uremic toxin that is typically excreted in the urine. researchgate.netnih.gov Based on data from other kinase inhibitors, excretion of the unchanged parent drug is often low, with the majority being eliminated as metabolites. For example, after oral administration of dasatinib, only a small fraction of the dose was excreted as the unchanged drug in feces (19%) and urine (0.1%). nih.gov
Bioavailability Assessment in Pre-clinical Models
Oral bioavailability (F%) is a measure of the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter for orally administered drugs. Many small molecule kinase inhibitors are known to have low and variable oral bioavailability, which can be due to poor absorption or significant first-pass metabolism in the gut wall and liver. nih.govacs.orguu.nl
Bioavailability is determined by comparing the AUC obtained after oral administration to the AUC after intravenous administration. For the indole-based kinase inhibitor Indo5, the absolute oral bioavailability in rats was calculated to be very low at 1.59%. nih.gov However, analyses of other kinase inhibitors have shown that many compounds advance in development with bioavailability values above 20% in preclinical species. researchgate.net
| Compound Class/Example | Species | Absolute Oral Bioavailability (F%) | Source |
|---|---|---|---|
| Indo5 (Indole derivative) | Rat | 1.59% | nih.gov |
| Imatinib | Human | ~100% | nih.gov |
| Pazopanib | Human | 14-39% | nih.gov |
| General Kinase Inhibitors | Preclinical Species | Majority > 20% | researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used in drug discovery and development to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. mdpi.com These models are constructed based on the underlying physiological, anatomical, and biochemical characteristics of the species being studied, allowing for a mechanistic understanding of a drug's pharmacokinetic profile. mdpi.comnih.gov For novel anticancer agents like this compound and its analogues, PBPK modeling serves as a crucial tool to bridge the gap between preclinical data and clinical trial predictions. nih.govnih.gov
While specific PBPK models for this compound are not extensively detailed in publicly available literature, the established framework for developing such models for small-molecule kinase inhibitors provides a clear path for their application. nih.govnih.gov The development and application of a PBPK model for these indole analogues would involve several key stages: model development, parameterization, simulation, and verification.
Model Development and Parameterization
The construction of a PBPK model begins with defining a set of compartments representing key organs and tissues (e.g., liver, kidney, lungs, gut, tumor) interconnected by the circulatory system. mdpi.com The model's predictive power relies on the accurate parameterization of three distinct categories of data:
System Parameters: These are drug-independent and relate to the physiology of the preclinical species (e.g., mouse, rat). They include organ volumes, blood flow rates, and tissue composition, which are generally available from established literature. mdpi.com
Drug-Specific Parameters: These are intrinsic properties of the this compound analogue being studied. This data is derived from in vitro and in silico experiments and includes physicochemical properties (e.g., molecular weight, pKa, LogP, water solubility) and ADME properties (e.g., plasma protein binding, blood-to-plasma ratio, metabolic clearance rates from liver microsome assays, and permeability). nih.govjaptronline.comrsc.org
Study Design Parameters: These define the specifics of the preclinical study being simulated, such as the route of administration and the compound dose.
The table below illustrates the typical drug-specific input parameters required to build a PBPK model for a hypothetical analogue of this compound.
| Parameter | Description | Example Value / Source |
|---|---|---|
| Molecular Weight (g/mol) | The mass of one mole of the substance. | Calculated from chemical structure |
| LogP | Octanol-water partition coefficient, indicating lipophilicity. | Predicted (in silico) or measured experimentally |
| pKa | Acid dissociation constant, indicating ionization state. | Predicted (in silico) or measured experimentally |
| Aqueous Solubility (mg/mL) | Maximum concentration of the compound that can dissolve in water. | Measured experimentally |
| Fraction Unbound in Plasma (fu) | The fraction of the drug not bound to plasma proteins. | Determined via in vitro rapid equilibrium dialysis |
| Blood-to-Plasma Ratio (Rb) | Ratio of the drug concentration in whole blood to that in plasma. | Measured in vitro |
| Intrinsic Clearance (CLint) | Metabolic rate determined from in vitro systems like liver microsomes or hepatocytes. | Measured in vitro |
| Permeability (Papp) | Effective permeability across biological membranes (e.g., Caco-2 assay). | Measured in vitro |
Modeling and Simulation
Once parameterized, the PBPK model can simulate the concentration-time profiles of the compound in plasma and various tissues following administration. These simulations are valuable for several preclinical applications:
Prediction of Pharmacokinetics: The model can predict key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) in preclinical species. nih.gov
Interspecies Scaling: A primary advantage of PBPK modeling is its ability to predict human pharmacokinetics by replacing the animal physiological parameters with human ones, helping to estimate a first-in-human dose.
Investigating Drug-Drug Interactions (DDIs): The model can simulate the effect of co-administering other drugs (inhibitors or inducers of metabolic enzymes like cytochrome P450s) on the pharmacokinetics of the indole analogue. nih.govnih.gov
Model Verification
A critical step is the verification of the PBPK model, where simulation results are compared against observed data from in vivo preclinical PK studies. The model is considered verified if the predicted PK parameters fall within a predefined range (e.g., within a 2-fold error) of the observed values. nih.gov
The following table provides an example of how simulated data would be compared to observed pharmacokinetic data from a preclinical study in rats for model verification.
| Pharmacokinetic Parameter | Observed Value (in vivo Rat Study) | Simulated Value (PBPK Model) | Prediction-to-Observation Ratio |
|---|---|---|---|
| AUC (ng*h/mL) | 1250 | 1400 | 1.12 |
| Cmax (ng/mL) | 350 | 310 | 0.89 |
| Clearance (mL/min/kg) | 25 | 22 | 0.88 |
| Volume of Distribution (L/kg) | 2.8 | 3.1 | 1.11 |
Future Directions and Emerging Research Opportunities
Exploration of Novel and Efficient Synthetic Pathways for Complex Indole (B1671886) Scaffolds
The synthesis of polysubstituted indoles, particularly those with challenging substitution patterns like in 4-(2,3-Dichlorophenyl)-1H-indol-5-ol, remains an area of active research. Traditional methods often require harsh conditions and multiple steps, limiting the accessibility and diversity of potential analogs. The development of novel and efficient synthetic pathways is crucial for generating libraries of complex indoles for biological screening and optimization. rsc.orgorganic-chemistry.org
Modern synthetic organic chemistry offers a toolkit of advanced methods that could be applied to the synthesis of these complex scaffolds. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for constructing C-C and C-N bonds, which are fundamental to assembling the indole core and introducing the dichlorophenyl moiety. organic-chemistry.org Strategies like the Suzuki-Miyaura coupling could be envisioned for linking the phenyl group to the indole precursor. Furthermore, C-H activation and functionalization techniques represent a frontier in synthesis, offering the potential to directly introduce substituents onto the indole ring in a more atom-economical fashion, thereby streamlining the synthetic process. researchgate.net
Divergent synthesis strategies, which aim to create a wide range of structurally diverse molecules from a common intermediate, are also highly relevant. nih.govacs.org By designing a versatile core structure, chemists can apply various reaction cascades to generate a multitude of analogs, each with unique substitution patterns, which is essential for exploring the structure-activity relationship (SAR).
| Synthetic Strategy | Description | Potential Advantages for Synthesizing this compound Analogs | Key Challenges |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Methods like Suzuki, Heck, and Buchwald-Hartwig reactions that form C-C and C-N bonds. organic-chemistry.org | High efficiency and functional group tolerance for introducing the dichlorophenyl group. | Pre-functionalization of starting materials is often required. |
| C-H Activation/Functionalization | Directly converts C-H bonds into C-C or C-X bonds, avoiding the need for pre-installed functional groups. researchgate.net | Increases step-economy and allows for late-stage diversification of the indole core. | Achieving high regioselectivity on the complex indole scaffold can be difficult. |
| Diversity-Oriented Synthesis (DOS) | Employs branching reaction pathways to generate a library of structurally diverse compounds from a common starting material. nih.gov | Rapid generation of a wide array of analogs with varied substitution patterns for SAR studies. | Requires careful planning of synthetic routes and reaction conditions to control divergence. |
| Photocatalysis and Electrocatalysis | Utilizes light or electricity to drive chemical reactions under mild conditions. researchgate.net | Offers access to unique reactive intermediates and novel transformations not possible with traditional thermal methods. | Specialized equipment may be required; reaction optimization can be complex. |
Discovery of Undiscovered Biological Activities through High-Throughput Screening
While the biological profile of this compound may be partially explored, its full therapeutic potential is likely untapped. High-Throughput Screening (HTS) provides a powerful platform for unbiasedly interrogating the activity of this compound against a vast array of biological targets. drugtargetreview.comnih.gov HTS allows for the rapid testing of thousands to millions of compounds, enabling the discovery of novel biological activities that would be missed by hypothesis-driven approaches. drugtargetreview.comnih.gov
The compound could be screened against diverse target families, including G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels, which are implicated in a wide range of diseases from cancer to neurodegenerative disorders. drugtargetreview.com Cell-based assays, which measure a compound's effect on cellular functions like proliferation, apoptosis, or signaling pathways, are particularly valuable as they provide insights into the compound's activity in a more physiologically relevant context. nih.gov The discovery of a novel activity through HTS would open up entirely new avenues for research and development, potentially repurposing the compound for new therapeutic indications. nih.gov
| Target Class | Relevance | Example HTS Assay Type |
|---|---|---|
| Kinases | Central regulators of cell signaling; many are validated drug targets, especially in oncology. | Fluorescence Resonance Energy Transfer (FRET) assays to measure enzymatic activity. drugtargetreview.com |
| GPCRs | Largest family of cell surface receptors, involved in virtually all physiological processes. | Calcium flux assays or reporter gene assays in engineered cell lines. |
| Ion Channels | Crucial for nerve impulses and muscle contraction; targets for neurological and cardiovascular diseases. | Automated patch-clamp electrophysiology or fluorescent ion indicator assays. |
| Nuclear Receptors | Regulate gene expression in response to ligands; implicated in metabolic diseases and cancer. | Luciferase reporter assays to measure transcriptional activation. |
| Epigenetic Modifiers | Enzymes like histone deacetylases (HDACs) or methyltransferases that regulate gene expression. | Biochemical assays with fluorescently labeled substrates. |
Advanced SAR Studies Leveraging Combinatorial Chemistry and AI-Driven Design
Once a promising biological activity is identified, the next step is to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. This is achieved through detailed Structure-Activity Relationship (SAR) studies. nih.govnih.gov Combining combinatorial chemistry with artificial intelligence (AI) can dramatically accelerate this process. tudublin.ie
Combinatorial chemistry allows for the systematic and rapid synthesis of a large library of analogs based on the this compound scaffold. tudublin.ie By methodically altering specific parts of the molecule—such as the substitution pattern on the phenyl ring, the position of the hydroxyl group, or the substituents on the indole nitrogen—researchers can generate a focused library designed to probe the chemical space around the initial hit.
| Scaffold Position | R-Group | Potential Modifications | Rationale |
|---|---|---|---|
| Indole N1 Position | R1 | -H, -CH3, -Alkyl chains, -Benzyl, -Cyclopropylmethyl | To explore the impact of size and electronics on binding and metabolic stability. researchgate.net |
| Indole C2/C3 Positions | R2, R3 | -H, -Halogens, -Carboxamides, -Small alkyl groups | To probe for additional binding pockets and modulate electronic properties. nih.govnih.gov |
| Phenyl Ring | R4, R5 | Varying chlorine positions (e.g., 3,4-dichloro), -F, -CF3, -OCH3 | To optimize hydrophobic and electronic interactions with the target. mdpi.com |
| Indole C5/C6/C7 Positions | R6 | Shifting the -OH group, replacing with -OCH3, -NH2, -SH | To determine the importance of the hydrogen-bonding moiety and its optimal position. |
Integration of Multi-Omics Data for Comprehensive Mechanism of Action Elucidation
Understanding a compound's precise mechanism of action (MoA) is fundamental for its development as a therapeutic agent. While initial assays may identify a primary target, the full biological effect of a molecule within a complex cellular system is often much broader. The integration of multi-omics data provides a powerful, systems-level approach to comprehensively elucidate a compound's MoA. nih.govmdpi.comd4-pharma.com
By treating cells or model organisms with this compound and subsequently analyzing changes across multiple molecular layers, researchers can build a holistic view of its effects.
Genomics can identify genetic factors that influence sensitivity to the compound.
Transcriptomics (e.g., RNA-Seq) reveals which genes are up- or down-regulated, pointing to the cellular pathways being modulated.
Proteomics measures changes in protein levels and post-translational modifications, providing a direct link to cellular functions.
Metabolomics analyzes shifts in small-molecule metabolites, offering a functional readout of the cell's metabolic state.
Integrating these disparate datasets is a significant challenge but can reveal the compound's on-target and off-target effects, identify biomarkers of response, and predict potential toxicities. nih.govjci.org This deep mechanistic understanding is invaluable for advancing a drug candidate through preclinical and clinical development. mdpi.com
| Omics Layer | Technology | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identify gene expression signatures and perturbed signaling pathways (e.g., apoptosis, inflammation). |
| Proteomics | Mass Spectrometry | Quantify changes in protein abundance to confirm pathway modulation and identify direct binding partners. |
| Metabolomics | LC-MS, GC-MS, NMR | Reveal alterations in cellular metabolism, providing a snapshot of the ultimate physiological response. |
| Epigenomics | ChIP-Sequencing, Bisulfite-Seq | Determine if the compound affects chromatin structure or DNA methylation, leading to lasting changes in gene expression. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2,3-Dichlorophenyl)-1H-indol-5-ol, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in indole-based triazole derivatives (e.g., 30% yield via PEG-400:DMF solvent system under nitrogen protection) . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst loading : CuI (1.16 g per 8.61 mmol substrate) ensures regioselectivity.
- Purification : Column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot ethyl acetate improves purity .
- Optimization : Yield improvements may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), or temperature (room temperature vs. reflux).
Q. How can researchers confirm the structural identity of this compound?
- Analytical techniques :
- 1H/13C NMR : Compare chemical shifts (e.g., δ 8.62 ppm for indolic NH protons) and coupling constants (e.g., J = 8.5 Hz for aromatic protons) to literature .
- HRMS : Validate molecular weight (e.g., m/z 335.1512 [M+H]+) .
- TLC : Monitor reaction progress using Rf values (e.g., 0.49 in EtOAc:hexanes) .
Q. What solvents and safety protocols are recommended for handling this compound?
- Solvents : Use DMF or PEG-400 for solubility; avoid water-sensitive conditions .
- Safety : Follow GHS guidelines:
- Skin/eye contact : Rinse immediately with water; use PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity (e.g., as an antidepressant or antifungal agent)?
- Rational design :
- Piperazine incorporation : Analogues like aripiprazole lauroxil (a schizophrenia drug) use 4-(2,3-dichlorophenyl)piperazine moieties for serotonin receptor binding .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the indole 4-position to modulate pharmacokinetics .
- Bioactivity assays :
- In vitro : Test serotonin (5-HT1A) receptor affinity via competitive binding assays .
- In vivo : Evaluate antidepressant effects in rodent models (e.g., forced swim test) .
Q. How can contradictory bioactivity data between studies be resolved?
- Root causes :
- Structural misassignment : Errors in substituent positions (e.g., 2,3- vs. 2,6-dichlorophenyl) drastically alter bioactivity .
- Purity issues : Trace solvents (e.g., DMF residuals) may interfere with assays .
- Resolution strategies :
- Re-analytical validation : Re-run NMR/HRMS and cross-check with crystallographic data (if available) .
- Reproduce experiments : Standardize assay conditions (e.g., cell lines, incubation times) .
Q. What computational tools are suitable for studying the compound’s interaction with biological targets?
- Molecular docking : Use software like MOE (Molecular Operating Environment) to model binding to 5-HT1A receptors .
- QM/MM simulations : Analyze electronic effects of the dichlorophenyl group on binding affinity .
- ADMET prediction : Tools like SwissADME predict metabolic stability and toxicity .
Q. How does the electronic nature of the dichlorophenyl group influence the compound’s reactivity and stability?
- Electronic effects :
- Electron-withdrawing Cl groups : Stabilize the indole ring via resonance, reducing oxidation susceptibility .
- Steric effects : Ortho-chloro substituents may hinder π-π stacking in crystal packing, affecting solubility .
- Stability studies :
- Accelerated degradation : Expose to UV light or acidic conditions (pH 1–3) to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
